molecular formula C14H20N4S B1271832 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 669748-44-1

5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1271832
CAS RN: 669748-44-1
M. Wt: 276.4 g/mol
InChI Key: BBTVQOOSFNMLMU-UHFFFAOYSA-N
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Description

The compound “5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a product for proteomics research . Its molecular formula is C14H20N4S .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its structural features, particularly the triazole ring, make it a versatile precursor in constructing complex organic compounds for pharmaceuticals and agrochemicals .

Photovoltaic Materials

Due to its conjugated system and potential electron-donating properties, this compound may be used in the development of photovoltaic materials. It could play a role in creating more efficient solar cells by improving charge transport .

Optoelectronic Devices

The electron-rich nature of the diethylamino group paired with the triazole core suggests utility in optoelectronic devices. This compound could be used in the fabrication of organic light-emitting diodes (OLEDs) or as a component in organic semiconductors .

Sensing and Detection

The compound’s ability to interact with various ions and molecules could be harnessed in the development of sensors. It might be particularly useful in detecting environmental pollutants or in medical diagnostics as a biosensor component .

Catalysis

In catalysis, this compound could act as a ligand for metal catalysts or as an organocatalyst due to its potential to donate electrons and stabilize transition states in chemical reactions .

Drug Discovery

The structural motif of this compound is found in many biologically active molecules. It could be used as a building block in drug discovery, particularly in the design of novel therapeutic agents targeting various diseases .

Nanotechnology

Given its potential electronic properties, this compound could be utilized in the creation of nanostructured materials. These materials might be applied in a range of technologies, from electronics to drug delivery systems .

Dye and Pigment Industry

The compound’s aromatic system and the presence of the diethylamino group suggest its use in the synthesis of dyes and pigments. It could contribute to the development of new colorants with specific properties for industrial applications .

properties

IUPAC Name

3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTVQOOSFNMLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368752
Record name 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

669748-44-1
Record name 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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